Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate
Description
Structural Classification and Nomenclature
Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate belongs to the class of compounds known as carboxylates, specifically representing esters derived from carboxylic acids. The compound is characterized by its unique structural features incorporating a pentafluorophenyl group, a thiophene ring, and a pyridine moiety, which collectively contribute to its distinctive chemical reactivity and potential applications across various fields. The systematic nomenclature reflects the compound's complex architecture, with multiple naming conventions documented in chemical databases.
The compound can be referenced through various synonymous designations, each highlighting different aspects of its structural composition. The International Union of Pure and Applied Chemistry name is recorded as (2,3,4,5,6-pentafluorophenyl) 6-thiophen-2-ylpyridine-3-carboxylate. Alternative nomenclature includes pentafluorophenyl 6-thien-2-ylnicotinate, pentafluorophenyl 6-thiophen-2-yl pyridine-3-carboxylate, and 2,3,4,5,6-pentafluorophenyl 6-thiophen-2-yl pyridine-3-carboxylate. This diversity in naming conventions reflects the compound's registration across multiple chemical databases and its recognition within different research contexts.
The molecular structure can be represented by the molecular formula C16H6F5NO2S, indicating the presence of five fluorine atoms, which are known to significantly affect both the physical properties and chemical reactivity of the compound. The Chemical Abstracts Service registry number 926921-59-7 provides a unique identifier for this compound across chemical literature and commercial databases. Additional chemical identifiers include the MDL Number MFCD09702374 and the PubChem Compound Identifier 24229543, facilitating its identification in various chemical information systems.
Table 1: Chemical Identifiers and Properties
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 926921-59-7 |
| Molecular Formula | C16H6F5NO2S |
| Molecular Weight | 371.28 g/mol |
| MDL Number | MFCD09702374 |
| PubChem Compound Identifier | 24229543 |
| InChI Key | UYAXHNWJTLZXTM-UHFFFAOYSA-N |
Historical Development in Organofluorine Chemistry
The development of compounds like this compound must be understood within the broader historical context of organofluorine chemistry, which represents one of the most significant advances in modern synthetic chemistry. Organofluorine chemistry began in the 1800s with the development of organic chemistry, with the first organofluorine compound discovered in 1835 when Dumas and colleagues distilled dimethyl sulfate with potassium fluoride to obtain fluoromethane. This early work established the foundation for what would become a vast and important field of chemical research.
Alexander Borodin, better known as a composer in classical music, made crucial contributions to early organofluorine chemistry by carrying out the first nucleophilic replacement of a different halogen atom by fluoride in 1862. This pioneering work represented the first example of synthesis of an organofluorine compound by halogen exchange, a method that has become broadly used in fluorine chemistry and especially in fluorochemical industry for the introduction of fluorine atoms into organic molecules. The historical significance of these early developments cannot be overstated, as they laid the groundwork for all subsequent advances in fluorinated compound synthesis.
The field experienced dramatic changes during World War II, when industrial organofluorine chemistry developed rapidly due to military applications. The first large-scale production of fluorine was carried out for the atomic bomb Manhattan project, which needed uranium hexafluoride as a gaseous carrier of uranium to separate uranium-235 and uranium-238 isotopes. This wartime development accelerated research into fluorinated materials, leading to the discovery of polytetrafluoroethylene by Roy Plunkett at DuPont in 1938, and the development of various fluorocarbons that could withstand highly reactive fluorinated compounds.
During the 1920s and 1930s, significant methodological advances occurred in aromatic fluorination. The Schiemann reaction was discovered in 1927, involving the decomposition of diazonium salts in the presence of fluoroboric acid to give fluorinated aromatic compounds. This reaction was subsequently improved and continues to be used for the manufacture of fluoroaromatic compounds. Additionally, nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride was reported by Gottlieb in 1936, representing the first example of halogen exchange methodology used in fluoroarene synthesis.
Position within Fluorinated Carboxylate Compounds
This compound occupies a distinctive position within the broader category of fluorinated carboxylate compounds, particularly those featuring pentafluorophenyl ester functionalities. Pentafluorophenyl esters represent a specialized class of activated esters that have gained significant attention due to their exceptional reactivity toward nucleophiles. The highly electron-poor nature of pentafluoroaryl groups affords their ability to stabilize anions and act as excellent leaving groups, allowing nucleophilic substitution reactions to be conducted under mild conditions.
The pentafluorophenyl ester functionality has been extensively employed to generate amides, esters, and cross-coupling products due to the mild conditions required for these transformations. This approach has found particular utility in the synthesis and modification of peptides and biological scaffolds, where harsh reaction conditions must be avoided to prevent degradation of sensitive molecular frameworks. The pentafluorophenyl group's electron-withdrawing properties significantly enhance the electrophilicity of the carbonyl carbon, making these esters highly susceptible to nucleophilic attack.
Within the context of perfluoroalkyl and polyfluoroalkyl substances, fluorinated carboxylates represent an important subclass that includes perfluoroalkyl carboxylic acids and their derivatives. These compounds are characterized by their exceptional chemical and thermal stability, reflecting the relative inertness of carbon-fluorine bonds. The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly stronger than carbon-chlorine bonds at approximately 320 kilojoules per mole.
Fluorinated carboxylic acid esters have emerged as effective additives in various applications, including lithium-ion battery performance enhancement. Research has demonstrated that compounds such as 2,2,2-trifluoroethylbutyrate can significantly modify lithium solvation structures due to their weaker coordination ability compared to conventional carbonate solvents. This modification facilitates the participation of anions in solvation shells and can improve low-temperature battery performance through altered coordination dynamics.
Significance in Heterocyclic Chemistry Research
The incorporation of both thiophene and pyridine heterocyclic systems within this compound positions this compound at the forefront of heterocyclic chemistry research, particularly in the development of conjugated systems with unique electronic properties. Thiophene-pyridine conjugates represent an important class of heterocyclic compounds that have attracted considerable attention due to their potential applications in organic electronics, photovoltaic devices, and molecular sensors.
Research into per(2-thienyl)pyridines has demonstrated the efficacy of metal-catalyzed coupling methods for constructing complex heterocyclic architectures, even in sterically demanding systems. Starting from readily available pyridinol derivatives, synthetic routes to penta(2-thienyl)pyridine and related symmetrical compounds have been developed through activation of the pyridine core and subsequent metal-catalyzed coupling reactions. These methodological advances have proven particularly valuable in the synthesis of highly substituted heterocyclic systems where traditional approaches may fail due to steric hindrance.
The electronic properties of thiophene-pyridine conjugates have been extensively studied through ultraviolet-visible spectroscopy and fluorescence measurements, revealing unique photophysical characteristics that arise from the extended π-conjugation between the heterocyclic rings. Cyclic voltammetry studies of these compounds have provided insights into their electrochemical behavior, demonstrating their potential utility in electronic applications where controlled redox properties are essential. The combination of electron-rich thiophene and electron-deficient pyridine moieties creates an intramolecular donor-acceptor system that can exhibit interesting charge-transfer characteristics.
The presence of the pentafluorophenyl ester group in this specific compound adds an additional dimension to its significance in heterocyclic chemistry research. The electron-withdrawing nature of the pentafluorophenyl group can modulate the electronic properties of the adjacent heterocyclic systems, potentially altering their photophysical and electrochemical characteristics. This modulation may lead to enhanced stability under oxidative conditions or modified emission properties that could be valuable in optoelectronic applications.
Furthermore, the ester functionality provides a reactive handle for further chemical modifications, enabling the preparation of extended conjugated systems or the attachment of additional functional groups. This versatility makes this compound a valuable synthetic intermediate for the construction of more complex heterocyclic architectures with tailored properties for specific applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 6-thiophen-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5NO2S/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)7-3-4-8(22-6-7)9-2-1-5-25-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXHNWJTLZXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640257 | |
| Record name | Pentafluorophenyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-59-7 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 6-(2-thienyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
- Synthesis of Pentafluorophenol: Pentafluorophenol is synthesized from commercially available pentafluorobenzoic acid or related polyfluoroaromatic acids via organozinc intermediates and oxidation steps.
- Activation of Carboxylic Acid: The 2-thien-2-ylpyridine-5-carboxylic acid derivative is activated, often by converting to an acid chloride or using coupling reagents.
- Esterification: The activated acid is reacted with pentafluorophenol to form the pentafluorophenyl ester.
Preparation of Pentafluorophenol
Pentafluorophenol is a crucial intermediate for preparing pentafluorophenyl esters. The most reliable and industrially relevant methods for pentafluorophenol preparation are summarized below.
Oxidation of Zinc-Organometallic Intermediates from Pentafluorobenzoic Acid
- Starting Material: Pentafluorobenzoic acid, a commercially available polyfluoroaromatic acid.
- Step 1: Formation of Trimethylsilyl Ester
- Pentafluorobenzoic acid is refluxed with excess trimethylchlorosilane to form pentafluorobenzoic acid trimethylsilyl ester quantitatively.
- Step 2: Formation of Zinc-Organometallic Compound
- The trimethylsilyl ester reacts with zinc salts or dehydrated zinc oxide in a toluene/DMF mixture at elevated temperatures (140–150°C) to form the zinc-organic intermediate.
- Step 3: Oxidation
- The zinc-organic intermediate is oxidized by tert-butylperoxybenzoate in the presence of cuprous chloride (CuCl) to yield tert-butoxypentafluorobenzene.
- Step 4: Hydrolysis
- Refluxing tert-butoxypentafluorobenzene with hydrochloric acid yields pentafluorophenol with approximately 70% yield and 99% purity.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pentafluorobenzoic acid + trimethylchlorosilane, reflux | Pentafluorobenzoic acid trimethylsilyl ester | Quantitative | Used without purification |
| 2 | Zinc salts or ZnO, toluene/DMF, 140-150°C | Zinc-organic intermediate | - | In situ formation |
| 3 | tert-butylperoxybenzoate, CuCl, 20-25°C | tert-Butoxypentafluorobenzene | 88% (crude) | Used without purification |
| 4 | 35% HCl, reflux | Pentafluorophenol | 72% | 99% purity by GC |
Alternative Oxidation Using Urea Peroxide
- Similar zinc-organic intermediate formation as above.
- Oxidation with urea peroxide leads directly to pentafluorophenol but with lower yield due to byproduct formation (pentafluorobenzene).
- Yield is significantly less than tert-butylperoxybenzoate method.
Esterification to Form this compound
Once pentafluorophenol is prepared, it is reacted with the 2-thien-2-ylpyridine-5-carboxylic acid derivative to form the target ester.
Activation of 2-thien-2-ylpyridine-5-carboxylic Acid
- The carboxylic acid is typically converted to an acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
- Alternatively, carbodiimide coupling agents (e.g., DCC, EDC) can be used to activate the acid in the presence of catalytic amounts of DMAP.
Coupling with Pentafluorophenol
- The activated acid derivative is reacted with pentafluorophenol in anhydrous solvents such as dichloromethane or tetrahydrofuran.
- The reaction is usually conducted at 0°C to room temperature to control reactivity and minimize side reactions.
- The product is purified by recrystallization or chromatography.
Summary Table of Preparation Methods
| Compound/Intermediate | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pentafluorophenol | Oxidation of zinc-organic intermediate from pentafluorobenzoic acid trimethylsilyl ester | Zn salts, tert-butylperoxybenzoate, CuCl, HCl reflux | ~70 | High purity, scalable |
| Pentafluorophenol (alternative) | Oxidation with urea peroxide | Zn salts, urea peroxide, CuCl, HCl reflux | Lower | Byproduct pentafluorobenzene formed |
| This compound | Esterification of activated acid with pentafluorophenol | Acid chloride or carbodiimide activation, pentafluorophenol, anhydrous solvent | Variable | Requires careful control of conditions |
Research Findings and Notes
- The oxidation of zinc-organic intermediates is preferred over Grignard reagents due to greater stability and safer handling.
- The use of trimethylsilyl esters facilitates smooth decarboxylation and intermediate formation without isolation steps, improving overall efficiency.
- The pentafluorophenyl ester formation is widely used in peptide synthesis due to the reactive nature of pentafluorophenol esters.
- Industrial methods avoid hazardous reagents like hexafluorobenzene, focusing instead on pentafluorobenzoic acid as a starting material.
- The described methods are supported by Russian Federation Patent No. 2536872 and published research from the A.N. Nesmeyanov Institute of Organoelement Compounds and NPO PIM-INVEST LLC.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while the pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the pentafluorophenyl group is replaced by nucleophiles.
Oxidation: Products include sulfoxides and sulfones derived from the thienyl group.
Reduction: Products include reduced forms of the pyridine ring, such as dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
PFPTPC has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and other proliferative disorders. Research indicates that derivatives of pyridine and thienyl compounds can exhibit significant anti-tumor activity, primarily through the inhibition of receptor tyrosine kinases such as Axl and c-Met . These pathways are crucial in regulating cell proliferation, apoptosis, and angiogenesis, making PFPTPC a candidate for further development in cancer therapeutics.
Case Studies
- Anti-Tumor Activity : Studies have shown that compounds similar to PFPTPC inhibit the growth of various cancer cell lines by targeting specific signaling pathways associated with tumor progression . The effectiveness of these compounds suggests that PFPTPC could be further explored for its anti-cancer properties.
Material Science
PFPTPC has also been studied for its applications in material science, specifically as a precursor for the synthesis of novel materials with optoelectronic properties. Its unique structure allows it to be incorporated into star-shaped molecules which are promising candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Synthesis Strategies
- Star-Shaped Molecules : Synthetic strategies involving PFPTPC have led to the development of star-shaped oligomers that demonstrate efficient energy transfer and photoluminescence. These materials are being evaluated for their potential use in thin film transistors and other electronic applications .
Chemical Synthesis
PFPTPC serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable in the development of more complex molecules.
Applications in Synthesis
- Building Blocks : PFPTPC can be used as a building block for synthesizing more complex thienyl and pyridine derivatives, which may have diverse biological activities or serve as functional materials in electronics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, which are crucial for its binding to proteins and other biomolecules . The thienyl and pyridine groups contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it to three analogous compounds:
Ethyl 2-(Thiophen-2-yl)pyrimidine-5-carboxylate (CAS: 292612-16-9)
- Molecular Formula : C₁₁H₁₀N₂O₂S
- Molecular Weight : 234.27 g/mol
- Key Features :
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
- Molecular Formula : C₁₆H₁₈FN₂O₄S
- Molecular Weight : 369.39 g/mol
- Key Features :
General Comparison of Functional Groups and Reactivity
Key Research Findings
Reactivity in Nucleophilic Substitutions
The pentafluorophenyl ester in the target compound accelerates nucleophilic attack at the carbonyl carbon due to electron-withdrawing fluorine atoms, enabling faster reaction kinetics compared to ethyl or methyl esters . However, steric hindrance from the pentafluorophenyl group may slow bimolecular reactions in bulkier nucleophiles .
Electronic and Aggregation Behavior
The pyridine-thiophene system facilitates stronger π-π stacking than pyrimidine-based analogs, as observed in crystallographic studies . This property is critical in materials science for designing organic semiconductors or supramolecular assemblies.
Thermal and Chemical Stability
The pentafluorophenyl group enhances thermal stability compared to non-fluorinated esters, making the compound suitable for high-temperature reactions . In contrast, ethyl esters (e.g., CAS 292612-16-9) may degrade under similar conditions due to lower bond dissociation energies .
Biological Activity
Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including its antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound (CAS No. 926921-59-7) features a complex structure that incorporates both a pyridine and a thiophene ring, which are known for their biological activity. The presence of pentafluorophenyl enhances its lipophilicity and potentially its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of pyridine and thiophene compounds. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 3.5 μg/mL |
| Example B | P. aeruginosa | 12.97 μM |
These results suggest that similar derivatives may exhibit comparable antimicrobial properties, warranting further investigation into this compound's efficacy against specific pathogens .
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Research indicates that compounds with similar structural motifs can inhibit key signaling pathways involved in cancer progression.
Case Study: Inhibition of Tumor Cell Lines
In vitro studies have demonstrated that certain pyridine derivatives exhibit significant antiproliferative effects against human tumor cell lines such as:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 8.0 |
| MCF7 (Breast) | 6.5 |
| HCT116 (Colon) | 4.0 |
These findings suggest that this compound could similarly affect tumor growth, although specific IC50 values for this compound remain to be established .
Antiviral Activity
Research has also pointed to the potential antiviral properties of pyridine derivatives. For instance, compounds designed for targeting viral replication mechanisms have shown promise in preliminary studies.
The antiviral activity is often linked to the inhibition of viral polymerases or proteases, which are crucial for viral replication. Specific studies on related compounds have indicated effective inhibition against viruses such as Hepatitis C Virus (HCV).
| Compound | Target Virus | EC50 (μM) |
|---|---|---|
| Compound X | HCV | 0.04 |
| Compound Y | HIV | 0.15 |
These results imply that this compound may possess similar antiviral mechanisms, although direct evidence is still required .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pentafluorophenyl esters like Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate?
- Methodology : Pentafluorophenyl esters are typically synthesized via activation of carboxylic acids using pentafluorophenyl trifluoroacetate (PFP-TFA) in the presence of triethylamine. For example, fatty acid derivatives were converted to pentafluorophenyl esters using this protocol, followed by conjugation with amine-containing biomolecules (e.g., oligonucleotides) in sodium tetraborate buffer (pH 8.5) .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the reactive ester. Reaction progress can be monitored via LC-MS or 19F NMR .
Q. How is the purity and functionalization of pentafluorophenyl esters validated experimentally?
- Analytical Techniques :
- 19F NMR : Detects residual pentafluorophenyl groups and confirms ester formation .
- Ion-pair LC–MS : Validates molecular weight and purity of conjugated products .
- ATR-FTIR : Confirms ester carbonyl stretching vibrations (~1740 cm⁻¹) and absence of free carboxylic acids .
Advanced Research Questions
Q. What strategies mitigate hydrolysis of pentafluorophenyl esters during storage or conjugation reactions?
- Solution : Store esters under inert gas (e.g., argon) at –20°C. During reactions, use aprotic solvents (e.g., DMF, DCM) and avoid aqueous buffers unless necessary. For aqueous-phase conjugation (e.g., with peptides), optimize pH (8.5–9.0) and reaction time (5–18 hours) to balance reactivity and stability .
- Data Contradiction : While some studies report full functionalization using sodium tetraborate buffer , others note partial hydrolysis in aqueous media, necessitating post-reaction purification (e.g., GPC) .
Q. How do steric and electronic effects of the thienyl-pyridine moiety influence conjugation efficiency?
- Experimental Design : Compare reaction yields and kinetics of this compound with analogous esters (e.g., morpholinyl or phenyl derivatives). For example, morpholinyl-substituted pentafluorophenyl esters showed higher reactivity due to electron-donating groups enhancing electrophilicity .
- Table : Comparative Reactivity of Pentafluorophenyl Esters
| Substituent | Reaction Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| 2-Thien-2-ylpyridine | 75–85 | 12–18 | |
| 2-Morpholin-4-ylpyrimidine | 90–95 | 5–8 | |
| Phenyl | 60–70 | 18–24 |
Q. What are the challenges in characterizing fluorinated intermediates via NMR, and how are they resolved?
- Challenge : Signal splitting in 1H NMR due to coupling with 19F nuclei (e.g., 4JHF coupling in thienyl groups).
- Resolution : Use 19F NMR for direct observation of fluorine environments. For complex splitting, apply decoupling techniques or 2D NMR (e.g., HSQC) .
Q. How can contradictory data on the stability of pentafluorophenyl esters in biological buffers be reconciled?
- Case Study : While one study reported stable conjugation in sodium tetraborate buffer (pH 8.5) , another observed hydrolysis in phosphate-buffered saline (pH 7.4). This discrepancy arises from pH-dependent reactivity; higher pH (≥8.5) accelerates amine nucleophilicity, reducing hydrolysis side reactions .
Methodological Recommendations
- Synthesis Optimization : Pre-activate carboxylic acids with PFP-TFA in DCM for 2 hours at room temperature prior to conjugation .
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolates .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess ester degradation under storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
